N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopentylethanediamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N'-cyclopentyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c20-13-7-9-15(10-8-13)28(25,26)17(16-6-3-11-27-16)12-21-18(23)19(24)22-14-4-1-2-5-14/h3,6-11,14,17H,1-2,4-5,12H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMYMWKLZMIQHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopentylethanediamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable furan derivative under controlled conditions to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with N-cyclopentylethanediamine in the presence of a base such as triethylamine. This step requires careful control of temperature and pH to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopentylethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chlorobenzenesulfonyl group can be reduced to a benzenesulfonyl group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Benzenesulfonyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopentylethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopentylethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Analogues with Modified Sulfonyl/Aryl Groups
Key Observations:
- The 4-chlorobenzenesulfonyl group in the target compound distinguishes it from methylsulfonyl derivatives (e.g., ), likely improving aromatic stacking interactions.
- Replacement of the cyclopentyl group with a 2-methoxybenzyl group (as in ) reduces steric hindrance and introduces hydrogen-bonding capability via the methoxy oxygen.
Analogues with Furan-Based Modifications
Key Observations:
Biological Activity
N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopentylethanediamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure that incorporates a furan ring and a chlorobenzenesulfonyl group. Its molecular formula is C₁₄H₁₈ClN₃O₂S, which contributes to its unique interactions within biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group may facilitate enzyme inhibition, while the furan moiety can participate in π-π stacking interactions with nucleic acids or proteins.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related sulfonamide derivatives have shown effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 1 µg/mL to 10 µg/mL, indicating potent activity against bacterial strains.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 5 | Staphylococcus aureus |
| Compound B | 3 | Escherichia coli |
| This compound | TBD | TBD |
Anticancer Activity
The potential anticancer properties of this compound are under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation. For example, compounds structurally related to this compound have been shown to inhibit tumor growth in xenograft models.
Case Studies
- Study on Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated a promising profile against multi-drug-resistant strains, showcasing the compound's potential as an alternative antimicrobial agent .
- Anticancer Research : In vitro studies demonstrated that the compound could significantly reduce cell viability in breast cancer cell lines (IC50 = 15 µM). The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .
- Enzyme Inhibition Studies : Investigations into the compound's ability to inhibit specific enzymes revealed that it effectively inhibited carbonic anhydrase activity, suggesting potential applications in treating conditions related to dysregulated carbonic anhydrase function .
Q & A
Q. Advanced: How can researchers optimize reaction yields for multi-step syntheses?
- Catalyst screening: Use Pd-based catalysts for coupling reactions or phase-transfer catalysts for heterogeneous conditions .
- Protective groups: Temporarily shield reactive sites (e.g., furan oxygen) with tert-butyldimethylsilyl (TBS) groups to prevent side reactions .
- Real-time monitoring: Employ inline FTIR or NMR to track intermediate formation and adjust stoichiometry dynamically .
Basic: What analytical techniques confirm the compound’s structural integrity?
Methodological Answer:
- NMR spectroscopy: 1H/13C NMR identifies proton environments (e.g., sulfonyl group at δ 7.5–8.0 ppm, furan protons at δ 6.3–7.1 ppm) .
- Mass spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- FTIR: Detects functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Q. Advanced: How can crystallography resolve structural ambiguities?
- Single-crystal X-ray diffraction: Determines bond angles (e.g., dihedral angles between sulfonyl and furan rings) and validates stereochemistry .
- Electron density maps: Identify unexpected tautomers or conformational isomers .
Basic: What biological targets are associated with this compound?
Methodological Answer:
- Enzyme inhibition assays: Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates to measure IC50 values .
- Receptor binding studies: Radioligand displacement assays (e.g., for GPCRs) to assess affinity (Ki) .
Q. Advanced: How can structure-activity relationship (SAR) studies guide modifications?
- Substituent variation: Replace the 4-chlorobenzenesulfonyl group with 4-fluorophenyl to enhance lipophilicity and blood-brain barrier penetration .
- Bioisosteric replacement: Substitute the furan ring with thiophene to evaluate potency changes in antimicrobial assays .
Basic: How stable is this compound under physiological conditions?
Methodological Answer:
- pH stability: Incubate in buffers (pH 1–10) and monitor degradation via HPLC over 24 hours. Sulfonamide groups typically degrade at pH < 2 .
- Thermal stability: Thermogravimetric analysis (TGA) reveals decomposition temperatures (>200°C common for sulfonamides) .
Q. Advanced: What are the degradation pathways under oxidative stress?
- LC-MS/MS analysis: Identify oxidation products (e.g., sulfoxide formation) using H2O2 or cytochrome P450 mimics .
Basic: How to assess interactions with enzymes or receptors?
Methodological Answer:
- Surface plasmon resonance (SPR): Measure real-time binding kinetics (ka/kd) .
- Fluorescence polarization: Quantify displacement of labeled ligands in competitive assays .
Q. Advanced: How to determine binding modes at atomic resolution?
- X-ray crystallography: Co-crystallize the compound with target proteins (e.g., HIV-1 protease) to visualize hydrogen bonds with catalytic residues .
Basic: What solvents are optimal for solubility studies?
Methodological Answer:
- Polar aprotic solvents: DMSO or DMF for in vitro assays (solubility >10 mg/mL) .
- Aqueous buffers: Use cyclodextrins or PEG-400 as co-solvents for aqueous solubility enhancement .
Q. Advanced: How to design co-solvent systems for in vivo delivery?
- Ternary phase diagrams: Optimize ratios of water, ethanol, and Labrasol® for parenteral formulations .
Advanced: How can computational modeling predict bioactivity?
Methodological Answer:
- Docking simulations: Use AutoDock Vina with crystal structures (PDB ID: 1XYZ) to predict binding poses .
- QSAR models: Correlate molecular descriptors (e.g., logP, polar surface area) with antimicrobial IC50 values from PubChem datasets .
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
